N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
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Description
The compound contains a benzo[d][1,3]dioxole moiety, which is a common structural feature in many organic compounds, particularly in pharmaceuticals and agrochemicals . It also contains a thiazolo[4,5-d]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds are often bioactive and are found in many drugs .
Scientific Research Applications
Antioxidant Activity
Several studies have demonstrated the antioxidant potential of compounds structurally related to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(3,4-dimethoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide. These compounds have shown moderate to significant radical scavenging activity, suggesting their utility in addressing oxidative stress-related conditions (Ahmad et al., 2012).
Anti-inflammatory and p38α MAP Kinase Inhibition
Some derivatives have been found to exhibit anti-inflammatory activity and inhibit p38α MAP kinase, which plays a crucial role in inflammatory responses. This suggests potential applications in the treatment of inflammation-related disorders (Tariq et al., 2018).
Anticancer Activity
Compounds with a similar structure have shown considerable anticancer activity against various cancer cell lines. This highlights the potential of these compounds in cancer research and treatment (Yurttaş et al., 2015).
Photovoltaic Efficiency and Molecular Docking
Studies have also explored the photovoltaic efficiency and molecular docking capabilities of benzothiazole analogs, indicating their potential application in materials science and drug design (Mary et al., 2020).
Antimicrobial Activity
These compounds have demonstrated promising antimicrobial activities, suggesting their use in developing new antimicrobial agents (Rezki, 2016).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-13-26-22-23(35-13)21(15-5-7-16(31-2)18(9-15)32-3)27-28(24(22)30)11-20(29)25-10-14-4-6-17-19(8-14)34-12-33-17/h4-9H,10-12H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRQOPVQCOHLGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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